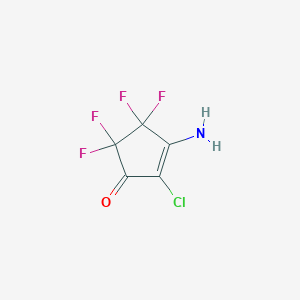
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole (4,5-DCTO) is a heterocyclic compound that has been used extensively in the scientific research community for its unique properties. It is a versatile reagent that has been used in a variety of applications, such as organic synthesis, medicinal chemistry, and materials science. 4,5-DCTO is a highly reactive compound that is capable of forming strong bonds with other molecules. It is also known for its ability to undergo a variety of reactions, making it a valuable tool for scientists.
作用機序
The mechanism of action of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is not fully understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. It is thought that the reactivity of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is due to the presence of a trifluoromethyl group, which is capable of forming strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not well understood. It is known that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is capable of forming strong bonds with other molecules, which allows it to undergo a variety of reactions. However, the exact biochemical and physiological effects of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole are not known.
実験室実験の利点と制限
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound that is capable of forming strong bonds with other molecules. This makes it a valuable tool for scientists, as it can be used to synthesize a variety of compounds. However, it is important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole is a highly reactive compound and must be handled with care. It is also important to note that 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole should not be used in the presence of strong oxidizing agents, as this can lead to the formation of dangerous by-products.
将来の方向性
There are a number of potential future directions for the use of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole. It could be used in the synthesis of new pharmaceuticals, materials, and nanomaterials. It could also be used in the synthesis of new catalysts, which could be used to speed up reactions and improve yields. Additionally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in medical applications, such as the treatment of diseases. Finally, 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole could be used to synthesize new compounds that could be used in the development of new technologies, such as sensors and electronics.
合成法
The synthesis of 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been extensively studied and there are several methods available for its production. The most common method is the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium. This method produces 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole in high yields and is relatively simple to perform. Other methods include the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an aqueous medium, the reaction of trifluoromethyl iodide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium, and the reaction of trifluoromethyl bromide with 2-chloro-4,5-dimethyl-1,3-dioxane in an organic medium.
科学的研究の応用
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of heterocyclic compounds and for the preparation of pharmaceuticals. It has also been used in the synthesis of materials for use in electronics, photonics, and nanotechnology. 4,5-Dichloro-7-(trifluoromethyl)-2-oxindole has also been used in medicinal chemistry for the synthesis of drugs and drug candidates.
特性
IUPAC Name |
4,5-dichloro-7-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-5-2-4(9(12,13)14)8-3(7(5)11)1-6(16)15-8/h2H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKQKCTXEAMDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2Cl)Cl)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-7-(trifluoromethyl)-2-oxindole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




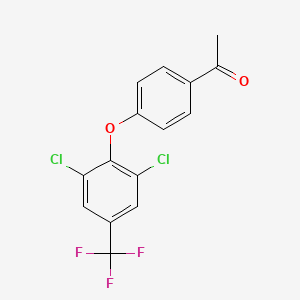
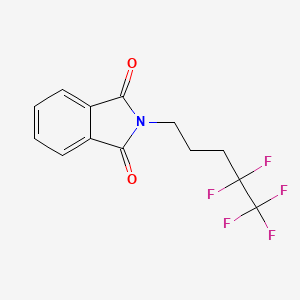




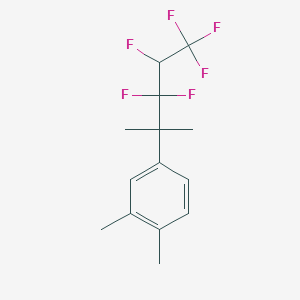

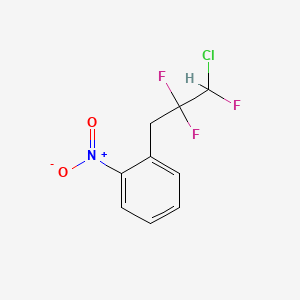
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
